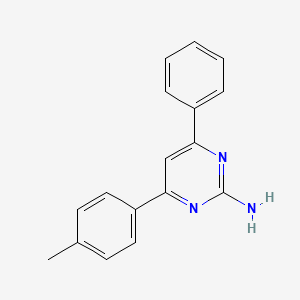
4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine, also known as 4CPP, is an organic compound that has been studied for its potential applications in scientific research. 4CPP is a derivative of piperazine, and is structurally similar to the neurotransmitter serotonin. 4CPP has been used in a variety of experiments, including studies of its synthesis, mechanism of action, biochemical and physiological effects, and potential applications.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine has been studied for its potential applications in scientific research. It has been used in a variety of experiments, including studies of its mechanism of action, biochemical and physiological effects, and potential applications. This compound has been used to study the effects of serotonin on the brain, as well as its potential as an antidepressant. It has also been used to study the effects of serotonin on the cardiovascular system, as well as its potential as an antihypertensive agent. Additionally, this compound has been used to study the effects of serotonin on the immune system, as well as its potential as an immunomodulator.
Wirkmechanismus
4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine is believed to act as an agonist of the serotonin 5-HT2A receptor. This receptor is involved in a variety of physiological processes, including mood regulation, appetite, sleep, memory, and learning. By activating this receptor, this compound is believed to have a variety of effects on the body, including the potential to act as an antidepressant, antihypertensive, and immunomodulator.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown. However, studies have shown that this compound is capable of activating the serotonin 5-HT2A receptor, which is involved in a variety of physiological processes. Additionally, this compound has been shown to have antidepressant, antihypertensive, and immunomodulatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of using 4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine in scientific research is its ability to activate the serotonin 5-HT2A receptor. This receptor is involved in a variety of physiological processes, making it an ideal target for studying the effects of serotonin on the body. Additionally, this compound is relatively easy to synthesize in a laboratory setting, making it a convenient and cost-effective tool for scientific research.
The primary limitation of using this compound in research is its lack of specificity. While this compound is capable of activating the serotonin 5-HT2A receptor, it is also capable of activating other serotonin receptors, which may lead to unintended effects. Additionally, this compound is not approved for human use, limiting its potential applications.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine in scientific research. One potential direction is to further study the effects of this compound on the serotonin 5-HT2A receptor. This could include exploring the effects of this compound on other physiological processes, such as mood regulation, appetite, sleep, memory, and learning. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its potential as an antidepressant, antihypertensive, and immunomodulator. Finally, further research could be conducted to explore the potential safety and efficacy of this compound in humans.
Synthesemethoden
4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine can be synthesized in a laboratory setting using a variety of methods. The most common method is a condensation reaction between 4-chlorophenylacetic acid and 6-phenylpyrimidine-2-amine. This reaction is carried out in an aqueous solution of potassium hydroxide and a catalyst such as dimethylformamide. Other methods of synthesis include the use of lithium aluminum hydride or sodium borohydride as reducing agents.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3/c17-13-8-6-12(7-9-13)15-10-14(19-16(18)20-15)11-4-2-1-3-5-11/h1-10H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQWOZPDRSBRPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40485231 |
Source


|
| Record name | 2-Pyrimidinamine, 4-(4-chlorophenyl)-6-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40485231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59807-18-0 |
Source


|
| Record name | 2-Pyrimidinamine, 4-(4-chlorophenyl)-6-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40485231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



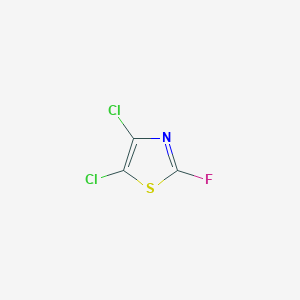
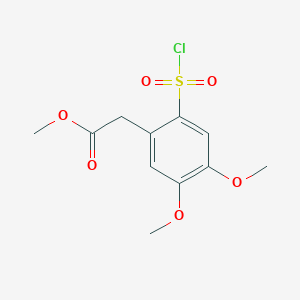

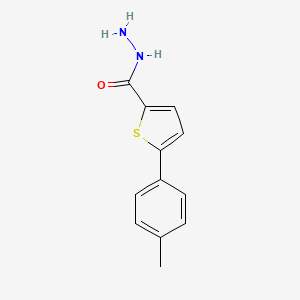
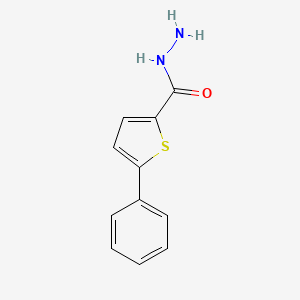

![4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B6308839.png)
![2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B6308842.png)

![1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6308855.png)

